N-Cyclohexyl-2,3-difluoro-6-nitroaniline

Medicinal Chemistry Physicochemical Properties Drug Design

Difficulty sourcing the exact 2,3-difluoro-6-nitro N-cyclohexyl isomer delays CNS drug discovery programs. Our N-Cyclohexyl-2,3-difluoro-6-nitroaniline (CAS 1273880-11-7) offers a differentiated building block: • Regioselective SNAr & cross-coupling enabled by unique fluoro-nitro pattern • Single HBD & ΔlogP +1.7 align with CNS MPO for BBB penetration • Nitro-to-aniline reduction opens access to benzimidazoles, quinoxalines, and covalent warheads • 97% purity, verified by analytical data, ensures synthesis reproducibility. Available from bench-stable inventory with fast global shipping.

Molecular Formula C12H14F2N2O2
Molecular Weight 256.253
CAS No. 1273880-11-7
Cat. No. B567038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclohexyl-2,3-difluoro-6-nitroaniline
CAS1273880-11-7
SynonymsN-Cyclohexyl-2,3-difluoro-6-nitroaniline
Molecular FormulaC12H14F2N2O2
Molecular Weight256.253
Structural Identifiers
SMILESC1CCC(CC1)NC2=C(C=CC(=C2F)F)[N+](=O)[O-]
InChIInChI=1S/C12H14F2N2O2/c13-9-6-7-10(16(17)18)12(11(9)14)15-8-4-2-1-3-5-8/h6-8,15H,1-5H2
InChIKeyHINZQJXKAHLSIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclohexyl-2,3-difluoro-6-nitroaniline Procurement & Identification


N-Cyclohexyl-2,3-difluoro-6-nitroaniline (CAS 1273880-11-7) is a fluorinated aromatic nitroamine with molecular formula C12H14F2N2O2 and molecular weight 256.25 g/mol . It is primarily utilized as a research chemical and synthetic building block in medicinal chemistry and materials science applications [1]. The compound is commercially available from multiple suppliers with purity specifications typically at 95% or 98% , though availability may be limited or discontinued at certain vendors .

Why N-Cyclohexyl-2,3-difluoro-6-nitroaniline Has No Direct Substitutes


Substitution with structurally similar fluorinated nitroanilines is not recommended for scientific procurement due to distinct substitution patterns that critically alter chemical reactivity, physicochemical properties, and downstream synthetic utility. The 2,3-difluoro-6-nitro substitution pattern on the aniline ring, combined with an N-cyclohexyl group, creates a unique electronic environment that influences nucleophilic aromatic substitution (SNAr) regioselectivity and reduction chemistry . Positional isomers such as N-cyclohexyl-5-fluoro-2-nitroaniline (CAS 1270967-29-7) or N-cyclohexyl-4-fluoro-2-nitroaniline differ substantially in fluorine placement and nitro group positioning relative to the amine, which directly impacts reactivity in cross-coupling and cyclization reactions. Furthermore, analogs lacking the cyclohexyl substituent (e.g., 2,3-difluoro-6-nitroaniline, CAS 211693-73-1) exhibit different solubility profiles, steric bulk, and hydrogen bonding capacity, rendering them unsuitable as direct substitutes in established synthetic protocols. The procurement of this specific compound ensures reproducibility in research workflows where the precise substitution geometry and N-substituent have been optimized for a given synthetic or biological outcome.

Differentiation Evidence for N-Cyclohexyl-2,3-difluoro-6-nitroaniline


Molecular Weight & Lipophilicity: vs. Non-Cyclohexyl Analogs

The introduction of an N-cyclohexyl group significantly increases molecular weight and calculated lipophilicity compared to the parent 2,3-difluoro-6-nitroaniline scaffold. This structural modification is critical for modulating passive membrane permeability and target binding in medicinal chemistry campaigns. The target compound exhibits a molecular weight of 256.25 g/mol , whereas the non-cyclohexyl analog 2,3-difluoro-6-nitroaniline has a molecular weight of 174.11 g/mol , representing an 82.14 g/mol (47%) increase in mass and a corresponding increase in calculated logP .

Medicinal Chemistry Physicochemical Properties Drug Design

H-Bond Donor Reduction & Pharmacophore Extension

The N-cyclohexyl secondary amine in the target compound provides a single hydrogen bond donor (HBD) site, compared to the two HBDs present in the primary aniline analog 2,3-difluoro-6-nitroaniline . This reduction in HBD count from 2 to 1 (Δ = -1) [1] is significant for improving membrane permeability and reducing P-glycoprotein efflux susceptibility [2]. The cyclohexyl group also introduces conformational rigidity and steric bulk, which can be exploited to occupy hydrophobic pockets in protein binding sites [3].

Medicinal Chemistry Structure-Activity Relationship Fragment-Based Drug Discovery

Commercial Availability & Purity: Positional Isomer Comparison

Among the commercially available N-cyclohexyl-fluoro-nitroaniline positional isomers, N-cyclohexyl-2,3-difluoro-6-nitroaniline exhibits distinct availability patterns and purity specifications that impact procurement decisions. The target compound is offered at 95% purity or 98% purity from multiple vendors, whereas the 5-fluoro positional isomer N-cyclohexyl-5-fluoro-2-nitroaniline (CAS 1270967-29-7) is also available at 95% purity . The 2,3-difluoro substitution pattern is less common in commercial catalogs than mono-fluoro analogs, making this compound a more specialized building block .

Chemical Procurement Synthetic Chemistry Supply Chain

Research Applications of N-Cyclohexyl-2,3-difluoro-6-nitroaniline


CNS Drug Discovery: Brain-Penetrant Lead Optimization Scaffold

The combination of a single hydrogen bond donor (N-H secondary amine) and increased lipophilicity (ΔlogP ≈ +1.7 vs. parent aniline) positions N-cyclohexyl-2,3-difluoro-6-nitroaniline as a favorable scaffold for designing CNS-penetrant small molecules [1]. The reduction from two HBDs to one aligns with established CNS multiparameter optimization (CNS MPO) guidelines [2], which correlate lower HBD counts with improved blood-brain barrier permeability [3]. Medicinal chemists can leverage the nitro group as a synthetic handle for reduction to the corresponding aniline, enabling further functionalization (e.g., amide coupling, sulfonamide formation) while retaining the favorable CNS physicochemical profile.

Synthetic Intermediate for Fluorinated Heterocycles

The 2,3-difluoro-6-nitro substitution pattern on the aniline ring, combined with the N-cyclohexyl substituent, provides a unique electronic environment for regioselective nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions [4]. The nitro group activates the ring toward SNAr at specific positions, while the fluorine atoms serve as leaving groups or participate in C-F bond activation chemistry [4]. Reduction of the nitro group yields the corresponding diamine, a versatile building block for constructing benzimidazoles, quinoxalines, and other nitrogen-containing heterocycles of pharmaceutical relevance.

Fragment-Based Lead Generation for Kinases & GPCRs

As a fluorinated aromatic amine with a cyclohexyl hydrophobic moiety, this compound can serve as a fragment-sized scaffold (MW = 256.25 g/mol) for fragment-based drug discovery (FBDD) campaigns targeting kinases and G protein-coupled receptors (GPCRs) [5]. The cyclohexyl group mimics hydrophobic amino acid side chains (e.g., leucine, isoleucine) commonly found in peptide ligands, while the 2,3-difluoro-6-nitroaniline core provides multiple vectors for fragment elaboration [6]. The presence of fluorine atoms also facilitates 19F NMR-based screening and protein-ligand interaction studies [7].

Building Block for Covalent Inhibitor Design

The nitro group in N-cyclohexyl-2,3-difluoro-6-nitroaniline can be reduced to the corresponding aniline, which then serves as a nucleophilic handle for installing electrophilic warheads (e.g., acrylamides, chloroacetamides) in the design of targeted covalent inhibitors (TCIs) [8]. The 2,3-difluoro substitution pattern modulates the pKa and nucleophilicity of the aniline nitrogen, enabling fine-tuning of warhead reactivity and selectivity toward specific cysteine residues in target proteins [9]. The cyclohexyl group provides hydrophobic contacts that can enhance binding affinity and residence time.

Technical Documentation Hub

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